Heptathiazocane

Description

Contextualization within Heterocyclic Chemistry and Macrocyclic Frameworks

Heptathiazocane, by its name, suggests an 8-membered ring system (octane) containing seven sulfur atoms (hepta-thia-) and one nitrogen atom (-aza-). This places it within the broad and significant fields of heterocyclic chemistry and macrocyclic frameworks. Heterocyclic compounds, which incorporate atoms other than carbon in their ring structures, are fundamental to organic chemistry and play crucial roles in biochemistry, materials science, and medicine openmedicinalchemistryjournal.comijarst.inmdpi.com. Sulfur-nitrogen (S-N) heterocycles, in particular, are of considerable interest due to their unique electronic properties, diverse reactivity, and potential biological activities openmedicinalchemistryjournal.commdpi.com.

Macrocyclic frameworks, characterized by large ring structures, offer distinct properties such as pre-organization, cavity formation, and unique conformational flexibilities, making them valuable in supramolecular chemistry, host-guest interactions, and catalysis mdpi.comnih.govmdpi.comroyalsocietypublishing.org. Sulfur- and nitrogen-containing macrocycles combine these attributes, leading to compounds with potential applications in areas like coordination chemistry, materials science (e.g., molecular conductors), and medicinal chemistry mdpi.comchemistryviews.orgbookpi.org. A hypothetical this compound would represent a highly sulfur-rich macrocycle, potentially exhibiting unusual stability, reactivity, or coordination behavior due to the high density of sulfur atoms within a relatively small ring.

Structural Classification and Nomenclature of this compound

The nomenclature for heterocyclic compounds follows systematic rules, often guided by IUPAC recommendations. The name "this compound" itself provides clues to its structure:

"Ocane" : Indicates an eight-membered, saturated ring.

"Thia-" : Denotes the presence of sulfur atoms.

"Aza-" : Denotes the presence of nitrogen atoms.

"Hepta-" : Specifies seven sulfur atoms.

Therefore, "this compound" would classify as an eight-membered, saturated macrocycle containing seven sulfur atoms and one nitrogen atom. This structure would fall under the broader category of sulfur-nitrogen macrocycles and, more specifically, as a derivative of thiazocane (an eight-membered ring containing sulfur and nitrogen). The precise arrangement of these heteroatoms would define specific isomers and significantly influence the compound's properties and reactivity. The classification of such a highly sulfur-substituted ring would be complex, requiring careful consideration of atom numbering and stereochemistry.

Historical Context and Evolution of Research on Sulfur-Nitrogen Macrocycles

Research into sulfur-nitrogen compounds has a long history, with early efforts focusing on simpler inorganic and organic molecules openmedicinalchemistryjournal.combookpi.org. The mid-20th century saw a surge in macrocyclic chemistry, spurred by the synthesis of crown ethers, which highlighted the unique properties of cyclic structures mdpi.comnih.gov. This led to increased interest in macrocycles containing various heteroatoms, including sulfur and nitrogen.

Early research on sulfur-nitrogen heterocycles often involved smaller ring systems or linear polymers chemistryviews.orgbookpi.org. As synthetic methodologies advanced, the focus expanded to more complex macrocyclic structures, including thiazocanes and other S-N-containing macrocycles isuct.rursc.orgchesci.com. These developments were driven by the desire to create novel ligands for metal coordination, explore unique electronic properties for materials science, and discover new biologically active compounds ijarst.inmdpi.commdpi.com. The study of highly sulfur-rich macrocycles, such as a hypothetical this compound, would represent a more contemporary or frontier area of research, likely stemming from advancements in synthetic techniques capable of handling reactive sulfur species and constructing complex ring architectures researchgate.netresearchgate.netresearchgate.net.

Academic Research Landscape and Future Directions for this compound Compounds

The current academic research landscape for sulfur-nitrogen macrocycles is characterized by a focus on developing novel synthetic routes, exploring their coordination chemistry with transition metals, and identifying potential applications. These applications span diverse fields, including catalysis, sensing, advanced materials (e.g., organic electronics), and medicinal chemistry ijarst.inchemistryviews.orgmdpi.com. The design of macrocycles with tailored cavities for specific ion recognition or molecular binding is also a significant area of research mdpi.comroyalsocietypublishing.org.

For a compound like this compound, future research directions would likely revolve around overcoming the significant synthetic challenges associated with constructing such a highly sulfur-substituted, eight-membered ring. Investigations would aim to elucidate its conformational behavior, explore its coordination capabilities as a ligand for various metal ions, and assess its potential in areas where high sulfur content might confer unique electronic or catalytic properties. The development of robust synthetic methodologies capable of managing the reactivity of multiple sulfur atoms and potential ring strain would be paramount. Furthermore, understanding the stability and potential reactivity of such a unique S-N framework would be a key focus.

Data Table: Properties of Sulfur-Nitrogen Macrocycles and Related Systems

Given the lack of specific data for "this compound," the following table outlines general characteristics of sulfur-nitrogen macrocycles and thiazocanes, providing context for the hypothetical compound.

| Feature | This compound (Hypothetical) | General Thiazocane | Sulfur-Nitrogen Macrocycles (General) |

| Ring Size | 8-membered | 8-membered | Variable (≥ 8 members) |

| Key Heteroatoms | 7 Sulfur (S), 1 Nitrogen (N) | ≥1 Sulfur (S), ≥1 Nitrogen (N) | ≥1 Sulfur (S), ≥1 Nitrogen (N) |

| General Class | Sulfur-Nitrogen Macrocycle; Thiazocane Derivative | Sulfur-Nitrogen Macrocycle | Sulfur-Nitrogen Macrocycle |

| Implied Structural Strain | High (due to high S density and potential ring puckering) | Moderate to High | Variable, dependent on ring size and heteroatom arrangement |

| Potential Coordination Sites | Sulfur lone pairs, Nitrogen lone pair | Sulfur lone pairs, Nitrogen lone pair | Sulfur lone pairs, Nitrogen lone pairs, other heteroatoms |

| Typical Research Areas | Ligand design, Materials science, Catalysis (potential) | Ligand design, Coordination chemistry, Catalysis | Catalysis, Sensing, Materials science, Medicinal chemistry |

| Synthetic Challenges | High sulfur content, Ring strain, Reactivity of S atoms | Ring closure, Heteroatom arrangement control | Ring closure, Functionalization, Control of stereochemistry |

| Historical Research Focus | Emerging/Frontier area | Development from mid-20th century onwards | Increasing interest since mid-20th century |

References openmedicinalchemistryjournal.com A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles (2020) ijarst.in SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR - IJARST (n.d.) mdpi.com Sulfur-Nitrogen Heterocycles - MDPI (n.d.) chemistryviews.org Nitrogen- and Sulfur-Codoped Cycloarenes - ChemistryViews (2022) bookpi.org Role of Sulphur Containing Heterocycles in Medicinal Chemistry | Recent Developments in Science and Technology for Sustainable Future (2024) mdpi.com Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives - MDPI (n.d.) isuct.ru Synthesis of Macrocyclic Lactams and Lactones Containing Sulfur and Nitrogen | Журнал "Макрогетероциклы" (n.d.) chem-space.com 1λ⁶,5-thiazocane-1,1-dione hydrochloride | C6H14ClNO2S | Cl.O=S1(=O)CCCNCCC1 | EN300-52390431 | Chemspace (n.d.) rsc.org Synthesis of nitrogen and sulfur macrocycles with cis exogenous oxygen and sulfur donor atoms - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B510734B (n.d.) researchgate.net Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions - ResearchGate (n.d.) mdpi.com Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice - MDPI (n.d.) nih.gov Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC (n.d.) acs.org Macrocycles in Drug Discovery Learning from the Past for the Future | Journal of Medicinal Chemistry - ACS Publications (2023) mdpi.com A Review of Macrocycles Applied in Electrochemical Energy Storge and Conversion - MDPI (n.d.) aksci.com 2059949-18-5 3,7-Dimethyl-1,5-thiazocane 1-oxide AKSci 4428EN (n.d.) royalsocietypublishing.org Advances in the synthesis and applications of macrocyclic polyamines - Journals (2024) chesci.com A Review of Macrocyclic Complexes (n.d.) illinois.edu A Thermodynamic and Electronic Explanation of the Macrocyclic Effect Warren A. Kaplan Literature Seminar April 8, 1 986 The extr - Chemistry | Illinois (n.d.) acs.org Sulfur Research Trends - ACS Publications - American Chemical Society (n.d.) googleapis.commdpi.com The "pH- independent disintegration properties" mean such properties that the disintegration properties of a ... thiazocane, etc. These may optionally be (n.d.) mdpi.com Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles (2022) nih.gov 1,5-Thiazocane 1,1-dioxide | C6H13NO2S | CID 148382550 ... (n.d.) Buy Benzo[d] openmedicinalchemistryjournal.commdpi.comdioxol-5-yl(7-phenyl-1,4-thiazepan-4 ... - Benchchem (n.d.) nih.gov Nature Builds Macrocycles and Heterocycles into Its Antimicrobial Frameworks: Deciphering Biosynthetic Strategy - PubMed (2019) researchgate.net Chapter 4 Sulfur Monochloride in the Synthesis of Heterocyclic Compounds - ResearchGate (2019) nih.gov Heteroaryl Rings in Peptide Macrocycles - PubMed (2019) researchgate.net ChemInform Abstract: Design of Sulfur Heterocycles with Sulfur Monochloride: Synthetic Possibilities and Prospects | Request PDF - ResearchGate (2024) rsc.org Synthesis and characterization of Ag(i) and Au(i) complexes with macrocyclic hybrid amine N-heterocyclic carbene ligands - New Journal of Chemistry (RSC Publishing) (n.d.) frontiersin.org Stepwise Synthesis of Tetra-imidazolium Macrocycles and Their N-Heterocyclic Carbene Metal Complexes - Frontiers (2019)

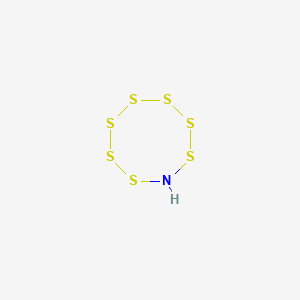

Structure

2D Structure

3D Structure

Properties

CAS No. |

293-42-5 |

|---|---|

Molecular Formula |

HNS7 |

Molecular Weight |

239.5 g/mol |

IUPAC Name |

heptathiazocane |

InChI |

InChI=1S/HNS7/c1-2-4-6-8-7-5-3-1/h1H |

InChI Key |

NLDXLSSPVWXKBF-UHFFFAOYSA-N |

Canonical SMILES |

N1SSSSSSS1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Heptathiazocane Ring Systems

Direct Synthetic Routes to Heptathiazocane and its Substituted Analogues

The most prominent and direct method for synthesizing the this compound (S₇NH) core structure and its derivatives involves the reaction of sulfur chlorides with amine precursors. This approach provides a straightforward entry into this class of sulfur-nitrogen heterocycles.

The reaction between disulfur (B1233692) dichloride (S₂Cl₂) and ammonia (B1221849) serves as the primary synthetic route to heptasulfur imide, another name for this compound. wikipedia.orgthieme-connect.de This method is a cornerstone in the synthesis of cyclic sulfur imides. mcmaster.ca The reaction involves the controlled combination of S₂Cl₂ with a source of nitrogen, typically ammonia, to form the eight-membered ring composed of seven sulfur atoms and one nitrogen atom.

This fundamental reaction can be extended to produce substituted analogues by replacing ammonia with a primary amine. A notable example is the synthesis of 8-(pyrimidin-2-yl)-1,2,3,4,5,6,7,8-heptathiazocane. This N-substituted derivative is prepared in good yield through the reaction of pyrimidin-2-amine with disulfur dichloride, demonstrating the versatility of this method for creating analogues with specific functionalities attached to the nitrogen atom. researchgate.net

The outcome of the reaction between disulfur dichloride and amine precursors is highly dependent on the specific conditions employed. The choice of solvent, the presence and type of base, and the reaction temperature can significantly influence the product distribution and yield. For instance, the synthesis of cyclic sulfur imides from S₂Cl₂ and ammonia is effectively carried out in dimethylformamide (DMF). mcmaster.ca

The reaction conditions are critical, as variations can lead to a range of different heterocyclic structures. nih.gov While detailed optimization studies for this compound are not extensively documented in single reports, the established protocols highlight the importance of controlled environments. A base is typically required to scavenge the HCl formed during the reaction, driving the cyclization to completion. The temperature must be carefully managed to prevent the formation of undesired side products or decomposition of the target compound.

| Product | Amine Precursor | Sulfur Source | Solvent (Typical) | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound (S₇NH) | Ammonia (NH₃) | Disulfur Dichloride (S₂Cl₂) | Dimethylformamide (DMF) | Direct synthesis route to the parent ring system. | wikipedia.orgthieme-connect.demcmaster.ca |

| 8-(pyrimidin-2-yl)-1,2,3,4,5,6,7,8-heptathiazocane | Pyrimidin-2-amine | Disulfur Dichloride (S₂Cl₂) | Not specified | Demonstrates synthesis of N-substituted analogues in good yield. | researchgate.net |

Cyclization Reactions for Thiaza Macrocycle Formation

Beyond the direct reaction of S₂Cl₂, broader synthetic strategies for forming thiaza macrocycles can be considered for the conceptual synthesis of the this compound system. The rational design of synthetic pathways using appropriate reagents and reaction sequences is crucial for creating complex heterocycles. nih.gov

One such strategy involves condensation reactions. Derivatives of cyclic imides can be prepared via alkali metal salts or heavy metal derivatives, which provides an alternative pathway to functionalized compounds. tandfonline.com Furthermore, the chemistry of sulfur-nitrogen compounds is rich with ring-contraction and ring-expansion reactions, which could potentially be harnessed to access the this compound ring from other sulfur-nitrogen heterocycles. researchgate.net These methods, while not the primary route to the parent S₇NH, represent a toolbox of potential reactions for the synthesis of more complex or novel analogues.

Stereoselective Synthesis and Enantiomeric Resolution Approaches for Heptathiazocanes

The topic of stereoselective synthesis is pertinent only to substituted derivatives of this compound, as the parent S₇NH molecule is achiral. The literature focusing specifically on the stereoselective synthesis of chiral this compound analogues is not extensive.

However, general principles of stereoselective synthesis can be applied. A theoretical approach would involve the use of a chiral primary amine precursor in the reaction with disulfur dichloride. This could potentially induce chirality at the nitrogen center or lead to diastereomeric products if the amine contains other stereocenters. Subsequent separation of any resulting diastereomers would constitute an enantiomeric resolution. While specific examples for the this compound ring are scarce, this remains a viable theoretical strategy for accessing chiral versions of this macrocycle.

Scalable Synthetic Protocols for this compound Production and Analogues

The development of scalable synthetic protocols is essential for producing larger quantities of a target compound. While most literature reports on this compound focus on laboratory-scale synthesis, the primary synthetic route possesses features amenable to scale-up. The reaction of disulfur dichloride with ammonia utilizes inexpensive and readily available starting materials.

Key principles of developing a scalable route include minimizing the number of synthetic steps and ensuring the robustness of each reaction. nih.gov The direct, one-pot nature of the S₇NH synthesis is advantageous in this regard. However, challenges for large-scale production could include managing the exothermic nature of the reaction and ensuring efficient purification without relying on chromatography, which is often not practical for large quantities. Further process development would be required to optimize this synthesis for gram-scale or larger production.

Advanced Structural Elucidation and Conformational Analysis of Heptathiazocane Architectures

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the precise structure and bonding within a molecule. For a novel structure like heptathiazocane, a combination of techniques is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) for Comprehensive Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. mdpi.comorganicchemistrydata.org For this compound, ¹H and ¹³C NMR would provide the primary framework, while 2D NMR techniques would be crucial for assigning specific resonances and understanding spatial relationships.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. Protons attached to carbons adjacent to electronegative atoms like nitrogen and sulfur would be expected to appear in a downfield region compared to simple alkanes. youtube.com The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. youtube.com Each chemically non-equivalent carbon atom in the this compound ring would produce a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular puzzle. Correlation Spectroscopy (COSY) would identify proton-proton couplings within the ring, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule and confirming the ring structure.

| Technique | Information Yielded for this compound |

| ¹H NMR | Identifies unique proton environments, provides data on neighboring protons through spin-spin coupling. |

| ¹³C NMR | Determines the number of unique carbon atoms in the molecular skeleton. |

| DEPT | Differentiates between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. |

| COSY | Maps the network of coupled protons, helping to trace the connectivity through the ring. |

| HSQC | Correlates each proton with its directly attached carbon atom. |

| HMBC | Shows correlations between protons and carbons over two to three bonds, confirming the overall structure. |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nii.ac.jp These methods are particularly useful for identifying functional groups and providing information about molecular symmetry and bond strength. The harmonic approximation is a powerful approach for interpreting these vibrational spectra. rsc.org

For a this compound molecule, IR and Raman spectra would be expected to show characteristic absorption bands corresponding to C-H, C-N, C-S, and potentially N-H stretching and bending vibrations. The specific frequencies of these vibrations can offer insights into the molecular structure and bonding. For instance, the C-S bond stretches typically appear in the fingerprint region of the IR spectrum.

These techniques can also provide information about the conformational state of the molecule. Different conformers of this compound may have different symmetries, leading to changes in the number and intensity of active IR and Raman bands. By comparing experimental spectra with theoretical calculations for different possible conformations, the most likely structure in a given state can be inferred.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance for this compound |

| C-H Stretch | 2850-3000 | Confirms the presence of aliphatic C-H bonds. |

| N-H Stretch | 3300-3500 | Indicates the presence of a secondary amine group. |

| C-N Stretch | 1000-1350 | Provides evidence for the carbon-nitrogen bond within the ring. |

| C-S Stretch | 600-800 | Characterizes the carbon-sulfur bonds, a key feature of the ring. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. awri.com.au By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.

For this compound, HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the calculated mass. This is a critical step in the identification of a new compound. The isotopic pattern observed in the mass spectrum, particularly the contribution from the isotopes of sulfur (³³S and ³⁴S), would provide further confirmation of the number of sulfur atoms in the molecule.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed structural information in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. tulane.edu The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. caltech.eduyoutube.com

For this compound, an X-ray crystal structure would provide definitive proof of its molecular connectivity and its preferred conformation in the solid state. nih.gov This information is invaluable for understanding the steric and electronic effects that govern the ring's shape. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Conformational Preferences and Dynamics of the this compound Ring System

Eight-membered rings are known for their conformational flexibility. Unlike smaller rings, they can adopt a variety of conformations, such as boat-chair, twist-boat-chair, crown, and boat-boat forms. The specific conformational preference of the this compound ring would be determined by a balance of factors including angle strain, torsional strain, and transannular interactions (steric hindrance across the ring).

The presence of multiple heteroatoms (one nitrogen and seven sulfur atoms) would significantly influence the conformational landscape. The differing bond lengths (C-S, C-N vs. C-C) and bond angles, as well as the potential for intramolecular hydrogen bonding involving the N-H group, would lead to a complex potential energy surface with several possible low-energy conformations. Computational modeling, in conjunction with experimental data from NMR (e.g., Nuclear Overhauser Effect studies) and vibrational spectroscopy, would be essential to map out these conformational preferences and the energy barriers between them.

Structural Isomerism and Topography in this compound Derivatives

Structural isomerism is possible in this compound, depending on the relative positions of the nitrogen and sulfur atoms within the eight-membered ring. For a given ring skeleton, the placement of substituents would lead to a variety of derivatives.

The topography of these derivatives, including their stereochemistry, would be a key aspect of their characterization. If the this compound ring is chiral, which would be expected for most of its stable conformations, derivatives could exist as enantiomers or diastereomers. The non-planar and flexible nature of the ring system can give rise to complex stereochemical relationships, which would be investigated using techniques like chiral chromatography and X-ray crystallography of single enantiomers.

Theoretical and Computational Investigations of Heptathiazocane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for determining the ground state properties of medium-to-large molecules. nih.gov For heptathiazocane, DFT calculations would be employed to predict key molecular features. The process begins with geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy conformation.

From this optimized geometry, a variety of ground-state properties can be calculated. These include the total electronic energy, which indicates the molecule's stability, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's kinetic stability and electronic excitation properties. researchgate.net Electron-rich sulfur-nitrogen heterocycles often exhibit characteristically small HOMO-LUMO gaps. researchgate.net A molecular electrostatic potential (MEP) map can also be generated to visualize electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Ground State Properties of this compound Calculated via DFT Illustrative data based on typical values for S-N heterocycles.

| Property | Calculated Value (B3LYP/6-311G(d,p)) | Description |

|---|---|---|

| Total Electronic Energy | -2985.45 Hartree | Indicates the overall stability of the optimized structure. |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.9 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.9 eV | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and electronic transitions. researchgate.net |

| Dipole Moment | 1.5 Debye | A measure of the overall polarity of the molecule. |

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy, which is crucial for benchmarking DFT results and for systems where electron correlation effects are particularly strong.

For this compound, high-level ab initio calculations could be used to refine the geometry and energy predictions obtained from DFT. These methods would provide a more accurate description of the weak, non-covalent interactions and the complex bonding environment inherent in a sulfur-rich ring. rsc.org A significant amount of S-S bonding character is expected in such molecules. researchgate.net Comparing the results from different levels of theory (e.g., HF, MP2, CCSD(T)) with a consistent basis set allows for an assessment of the computational model's reliability and helps to establish a definitive picture of the molecule's electronic structure.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the conformational flexibility and intermolecular interactions of this compound.

MD simulations would reveal the accessible conformations of the eight-membered ring by simulating its motion at a given temperature. The S₇NH ring is likely to be highly flexible, and MD can identify the most stable conformers (e.g., chair, boat, crown) and the energy barriers for interconversion between them. Furthermore, by simulating multiple this compound molecules in a simulation box, one can study intermolecular forces, predicting how the molecules would pack in a condensed phase. These simulations can calculate bulk properties such as density, radial distribution functions, and diffusion coefficients, offering a bridge between single-molecule properties and macroscopic behavior.

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data. This is particularly useful for novel compounds like this compound, where computational spectra can guide experimental characterization efforts.

Key spectroscopic properties that can be calculated include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. acs.orguncw.edu

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹⁵N), one can predict the ¹H and ¹⁵N NMR chemical shifts. nih.gov This is crucial for structural elucidation.

Vibrational Spectroscopy: The calculation of vibrational frequencies via DFT allows for the prediction of an IR spectrum. Each peak in the theoretical spectrum corresponds to a specific vibrational mode of the molecule (e.g., N-H stretch, S-S ring deformation modes), aiding in the identification of functional groups and structural features.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of this compound, corresponding to the absorption of light in the UV-Visible range. The predicted absorption maxima (λ_max) are related to the HOMO-LUMO gap and provide information about the molecule's electronic properties.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound Illustrative data for guiding experimental characterization.

| Spectroscopic Method | Predicted Signature | Interpretation |

|---|---|---|

| ¹H NMR | δ = 3.5 ppm (broad singlet) | Corresponds to the proton attached to the nitrogen atom. |

| ¹⁵N NMR | δ = -250 ppm | Chemical shift for the nitrogen atom within the sulfur-rich ring environment. |

| IR Spectroscopy | 3350 cm⁻¹ (N-H stretch), 480 cm⁻¹ (S-S stretch) | Characteristic vibrational frequencies for key functional groups. |

| UV-Vis Spectroscopy (TD-DFT) | λ_max ≈ 253 nm | Predicted electronic transition, corresponding to a π* → π* or nπ → π* transition. researchgate.net |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Chemistry

Computational chemistry can map out entire reaction pathways, providing detailed mechanistic insights that are often difficult to obtain experimentally. For this compound, one could investigate potential reactions such as deprotonation at the nitrogen, ring-opening reactions, or cycloaddition reactions.

To study a reaction, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, an activation energy (Ea) can be determined, which indicates how fast the reaction is likely to proceed. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. This detailed analysis of the potential energy surface provides a complete picture of the reaction mechanism. researchgate.net

In Silico Design of Novel this compound-Based Molecules

The true power of computational chemistry lies not just in analyzing known molecules, but in designing new ones with desired properties. This in silico design process can accelerate the discovery of new materials and functional molecules. nih.govnih.gov

Starting with the basic this compound scaffold, researchers can computationally introduce various functional groups and evaluate their effect on the molecule's properties. For example, one could design derivatives to enhance stability, tune the HOMO-LUMO gap for specific electronic applications, or introduce coordinating groups for metal binding. By screening a virtual library of this compound derivatives and calculating their properties, promising candidates can be identified for future synthetic efforts, saving significant time and resources. mdpi.com This approach allows for the rational design of molecules tailored for applications in materials science or medicinal chemistry. nih.gov

Reactivity Profiles and Derivatization Chemistry of Heptathiazocane

Electrophilic and Nucleophilic Substitution Reactions on the Heptathiazocane Ring System

Direct electrophilic or nucleophilic substitution reactions on the this compound ring system itself are not extensively detailed in the provided literature. The primary reaction discussed is the formation of the this compound ring system through the reaction of an amine (like pyrimidin-2-amine) with disulfur (B1233692) dichloride mdpi.comresearchgate.netresearchgate.net. Disulfur dichloride acts as the electrophilic sulfur source, and the amine nitrogen acts as the nucleophile, initiating the cyclization process. The literature suggests that the S-NH-S center in heptasulfur imide (S₇NH) is nearly planar, implying the amine nitrogen is nonbasic, which might limit its direct participation in typical electrophilic or nucleophilic substitution reactions on the ring itself wikipedia.org. However, the synthesis of 8-(Pyrimidin-2-yl)-1,2,3,4,5,6,7,8-heptathiazocane involves the nucleophilic attack of the pyrimidin-2-amine nitrogen onto disulfur dichloride, leading to ring formation mdpi.com.

Functionalization of Peripheral Substituents and Heterocyclic Moieties

The provided research focuses on the synthesis of specific this compound derivatives, such as 8-(Pyrimidin-2-yl)-1,2,3,4,5,6,7,8-heptathiazocane mdpi.com. In this context, the "peripheral substituent" is the pyrimidin-2-yl group attached to the nitrogen atom of the this compound ring. The synthesis itself represents the functionalization of the pyrimidine (B1678525) moiety by incorporating it into the this compound structure. The literature mentions that other heterocyclic derivatives of heptasulfur imide have been synthesized, for example, by reacting a corresponding heterocyclic amine with disulfur dichloride mdpi.com. This implies that the heterocyclic moiety (like pyrimidine) is a key component that is functionalized by being attached to the this compound core during its formation. There is no information on further derivatization of the pyrimidinyl group after its incorporation into the this compound structure.

Oxidative and Reductive Transformations of Sulfur and Nitrogen Centers

The provided literature does not detail specific oxidative or reductive transformations of the sulfur or nitrogen centers within the this compound ring system itself. The synthesis of heptathiazocanes typically involves disulfur dichloride, which is an electrophilic sulfurating agent mdpi.comresearchgate.netresearchgate.net. The formation of the S-N bonds and the cyclic polysulfide chain is a result of this reaction. While sulfur-nitrogen heterocycles can undergo various redox reactions, the specific literature on heptathiazocanes does not elaborate on their susceptibility to oxidation or reduction. The inorganic compound heptasulfur imide (S₇NH) is described as a pale yellow solid, similar to elemental sulfur, and is soluble in carbon disulfide wikipedia.org, but its redox chemistry is not discussed.

Mechanistic Studies of this compound Reactions

The provided search results offer some insights into the reaction conditions that favor the formation of heptathiazocanes, suggesting a reaction mechanism involving disulfur dichloride and an amine. The formation of the this compound cycle is influenced by the choice of base, solvent, and temperature mdpi.comresearchgate.net. For instance, DABCO (1,4-diazabicyclooctane) has been found to be more effective than triethylamine (B128534) or pyridine (B92270) in promoting the formation of the this compound ring mdpi.com. Disulfur dichloride is described as an electrophilic reagent that causes cyclization of organic molecules into sulfur-containing heterocycles researchgate.netresearchgate.net. While a detailed step-by-step mechanistic pathway is not explicitly laid out, the synthesis implies a nucleophilic attack by the amine nitrogen on disulfur dichloride, followed by a series of sulfur-sulfur bond formations and cyclization events to form the eight-membered ring. The precise mechanism for the formation of the S₇NH ring from ammonia (B1221849) and disulfur dichloride is not detailed, but it is noted that isomers of S₆(NH)₂ and S₅(NH)₃ are also formed, indicating a complex reaction network wikipedia.org.

Coordination Chemistry of Heptathiazocane and Its Metal Complexes

Structural Characterization of Coordination Compounds

Elucidating the precise structure of metal complexes formed with heptathiazocane would involve a suite of advanced analytical techniques.

The characterization of metal complexes typically relies on a combination of spectroscopic methods to confirm their composition and structure. Infrared (IR) spectroscopy is essential for identifying functional groups and observing shifts upon coordination, indicating the involvement of donor atoms chemijournal.comresearchgate.netresearchgate.netsysrevpharm.orgbendola.comchemmethod.comresearchgate.netbibliotekanauki.pl. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information about the ligand and its environment within the complex, although solubility can be a limiting factor chemijournal.comresearchgate.netresearchgate.netsciprofiles.comchemmethod.com. Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions, revealing insights into ligand field effects and charge transfer phenomena characteristic of metal complexes sysrevpharm.orgbendola.comchemmethod.comspectroscopyonline.comunige.ch. Mass spectrometry helps determine the molecular weight and fragmentation patterns, confirming the complex's identity researchgate.netresearchgate.netsciprofiles.comchemmethod.com. Magnetic susceptibility measurements are crucial for determining the magnetic moment, which can help infer the electronic configuration and oxidation state of the metal ion, often supporting proposed coordination geometries sysrevpharm.orgbendola.comchemmethod.com. Conductivity measurements can also provide information about the electrolytic nature of the complexes bendola.comchemmethod.com.

Advanced Materials Science Applications of Heptathiazocane Derivatives

Development of Functional Organic and Inorganic Materials Incorporating Heptathiazocane

The versatility of the this compound framework allows for its incorporation into both organic and inorganic materials, leading to the development of functional systems with diverse applications. In the realm of organic materials, this compound derivatives are being investigated for their potential in creating novel π-systems and molecular switches. The design and synthesis of such materials often involve the strategic functionalization of the this compound ring to influence its electronic properties and intermolecular interactions.

In the sphere of inorganic chemistry, the nitrogen and sulfur atoms within the this compound ring serve as excellent coordination sites for metal ions. This has led to the exploration of this compound derivatives as ligands for the construction of metal-organic frameworks (MOFs). nih.govnih.gov These crystalline porous materials, formed by the self-assembly of metal ions and organic linkers, are of significant interest for applications in gas storage, catalysis, and drug delivery. nih.govmdpi.com The incorporation of this compound-based linkers can introduce unique functionalities and stabilities to the resulting MOFs. nih.govmdpi.com For instance, the chelate-based construction can impart exceptional chemical stability to the framework. nih.gov

Table 1: Hypothetical this compound-Based Metal-Organic Frameworks (MOFs) and Their Properties

| MOF Designation | Metal Ion | This compound Derivative Linker | Key Properties | Potential Application |

| HTZ-MOF-1 | Zn(II) | 2,5-dicarboxy-heptathiazocane | High thermal stability, selective CO2 adsorption | Carbon capture |

| HTZ-MOF-2 | Cu(II) | 3,6-bis(4-pyridyl)-heptathiazocane | Catalytic activity in oxidation reactions | Heterogeneous catalysis |

| HTZ-MOF-3 | Zr(IV) | 4-amino-2,7-dicarboxy-heptathiazocane | High porosity, stability in aqueous solutions | Drug delivery |

Role in Polymer and Composite Material Design

In the context of composite materials, this compound derivatives can act as compatibilizers or as functional fillers. For example, novel bifunctional metal-loaded polymer-silica composite catalysts have been developed where the polymer component could hypothetically incorporate this compound moieties to tune the catalyst's properties. mdpi.com Such composites could find applications in biomass conversion and other catalytic processes. mdpi.com The ability to functionalize the this compound ring allows for the tuning of its interaction with both the polymer matrix and other components of the composite, leading to materials with improved performance. mdpi.com

Application in Molecular Recognition and Ion Sensing Platforms

The design of synthetic receptors for the selective recognition of ions and molecules is a significant area of research with applications in environmental monitoring, medical diagnostics, and chemical process control. rsc.org this compound derivatives, with their defined three-dimensional structure and the presence of heteroatoms capable of engaging in various non-covalent interactions, are promising candidates for the development of molecular recognition and ion sensing platforms.

By attaching chromophores or fluorophores to the this compound scaffold, researchers can design sensors that signal the binding of a target analyte through a change in color or fluorescence. rsc.org For instance, a this compound derivative functionalized with a pyrene (B120774) unit could potentially act as a fluorescence sensor for the detection of specific ions. rsc.org The selectivity of these sensors can be tuned by modifying the substitution pattern on the this compound ring, thereby altering the size and shape of the binding cavity. The development of supramolecular podand fluoroionophore/surfactant complex sensors in water for selective ion recognition represents a novel approach in this field. researchgate.net

Table 2: Hypothetical this compound-Based Ion Sensors

| Sensor Designation | This compound Derivative | Target Ion | Sensing Mechanism | Detection Limit |

| HTZ-Sensor-Pb | 3,6-bis(dansyl)-heptathiazocane | Pb²⁺ | Fluorescence quenching | 10⁻⁸ M |

| HTZ-Sensor-Hg | N-phenyl-heptathiazocane-dithio-carbamate | Hg²⁺ | Colorimetric change | 10⁻⁷ M |

| HTZ-Sensor-F | 2,7-bis(boryl)-heptathiazocane | F⁻ | Ratiometric fluorescence | 10⁻⁶ M |

Prospects in Optoelectronic and Electronic Materials

The field of organic electronics is rapidly advancing, with a continuous search for new materials that can be utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). youtube.com The electronic properties of organic materials are highly dependent on their molecular structure. This compound derivatives, with their electron-rich sulfur and nitrogen atoms, can be designed to exhibit interesting electronic and photophysical properties.

By extending the π-conjugation of the this compound system through the attachment of aromatic or other unsaturated groups, it is possible to tune the HOMO and LUMO energy levels of the resulting molecules. youtube.com This allows for the design of materials with specific absorption and emission characteristics, making them suitable for use as emitters in OLEDs or as donor or acceptor materials in OPVs. youtube.com The potential to create both small molecules and polymers based on this compound provides a wide range of possibilities for their application in various optoelectronic devices. youtube.com

Design of Self-Assembled Systems and Framework Materials Utilizing this compound Units

Self-assembly is a powerful bottom-up approach for the construction of complex and functional nanostructures. researchgate.net The ability of molecules to spontaneously organize into well-defined architectures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net this compound derivatives can be designed to undergo self-assembly into a variety of structures, including nanofibers, vesicles, and gels.

The directionality and strength of the intermolecular interactions can be controlled by the strategic placement of functional groups on the this compound ring. researchgate.netresearchgate.net For example, the introduction of long alkyl chains can promote the formation of lamellar structures, while the incorporation of hydrogen bonding motifs can lead to the formation of one-dimensional fibrous assemblies. researchgate.net These self-assembled materials could find applications in areas such as tissue engineering, controlled drug release, and catalysis. Furthermore, the use of this compound units in the construction of framework materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), offers a route to porous materials with high surface areas and ordered structures. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.